

Spectroscopic Profile of Nonyl Chloroformate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Nonyl chloroformate*

Cat. No.: *B1268172*

[Get Quote](#)

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **nonyl chloroformate**, a key intermediate in organic synthesis and drug development. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended to serve as a valuable resource for scientists and researchers in identifying and characterizing this compound.

Spectroscopic Data Summary

The spectroscopic data for **nonyl chloroformate** is summarized in the tables below, providing a clear and concise reference for its key identifying features.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for **Nonyl Chloroformate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.32	Triplet	2H	-O-CH ₂ -
~1.75	Quintet	2H	-O-CH ₂ -CH ₂ -
~1.27	Multiplet	12H	-(CH ₂) ₆ -
~0.88	Triplet	3H	-CH ₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for **Nonyl Chloroformate**

Chemical Shift (δ) ppm	Assignment
~150.5	C=O
~72.0	-O-CH ₂ -
~31.8	Alkyl Chain Carbons
~29.4	Alkyl Chain Carbons
~29.2	Alkyl Chain Carbons
~28.5	Alkyl Chain Carbons
~25.5	Alkyl Chain Carbons
~22.6	Alkyl Chain Carbons
~14.1	-CH ₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **Nonyl Chloroformate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2927	Strong	C-H Stretch (Alkyl)
~2856	Strong	C-H Stretch (Alkyl)
~1777	Strong	C=O Stretch (Chloroformate)
~1165	Strong	C-O Stretch
~750-650	Medium	C-Cl Stretch

Sample Preparation: Neat liquid

Mass Spectrometry (MS) Data

Table 4: Major Mass Fragments for **Nonyl Chloroformate**

m/z	Relative Intensity	Possible Fragment
206/208	Low	[M] ⁺ (Molecular Ion, with ³⁵ Cl/ ³⁷ Cl isotopes)
126	Moderate	[C ₉ H ₁₉ O] ⁺
63/65	High	[COCl] ⁺ (with ³⁵ Cl/ ³⁷ Cl isotopes)
43	High	[C ₃ H ₇] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy of the results.

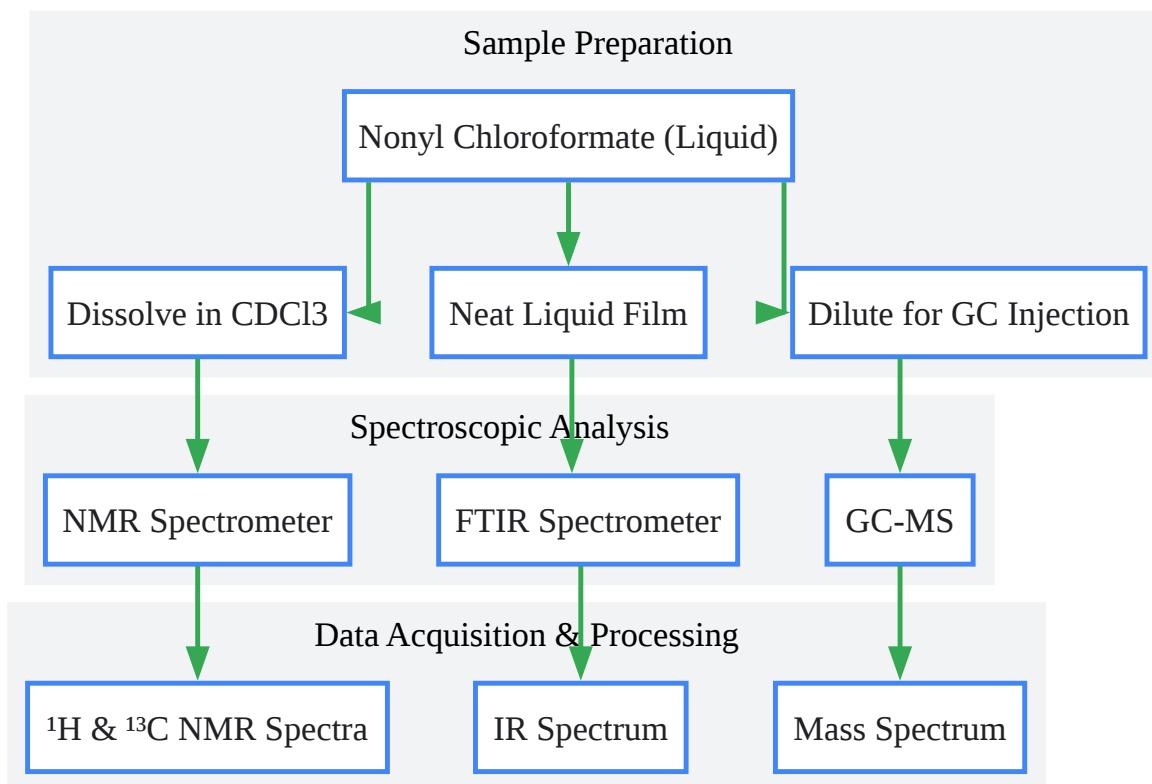
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **nonyl chloroformate** is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.7 mL of deuterated chloroform (CDCl₃).

The solution is then transferred to a 5 mm NMR tube.

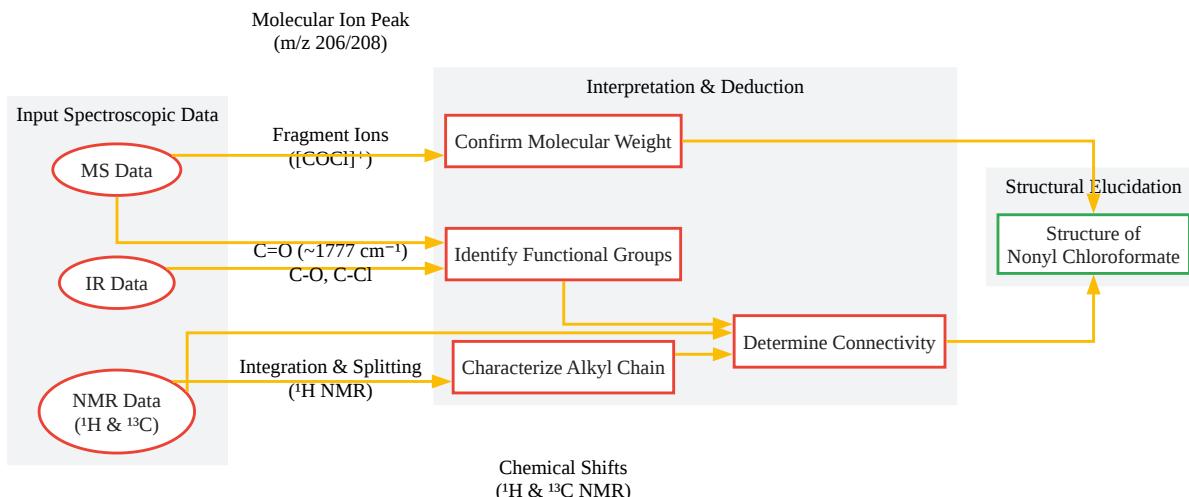
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
- Data Acquisition:
 - ^1H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl_3 at 7.26 ppm or to an internal standard such as tetramethylsilane (TMS) at 0 ppm.
 - ^{13}C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy


- Sample Preparation: A drop of neat **nonyl chloroformate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
- Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm^{-1}). A background spectrum of the clean salt plates is acquired first and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

- Sample Introduction: **Nonyl chloroformate** is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and direct injection into the ion source.
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.
- Data Acquisition: The sample is ionized using a standard electron energy of 70 eV. The mass analyzer scans a mass-to-charge (m/z) range, typically from 30 to 300 amu, to detect the molecular ion and its fragment ions.


Visualization of Methodologies

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical approach to interpreting the spectral data for structural elucidation of **nonyl chloroformate**.

[Click to download full resolution via product page](#)

A flowchart of the experimental workflow.

[Click to download full resolution via product page](#)

The logical flow of spectral data interpretation.

- To cite this document: BenchChem. [Spectroscopic Profile of Nonyl Chloroformate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1268172#spectroscopic-data-for-nonyl-chloroformate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com